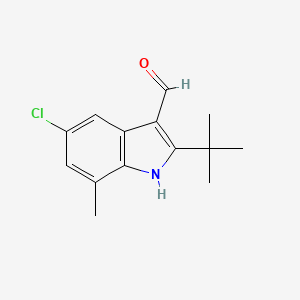

2-terc-butil-5-cloro-7-metil-1H-indol-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-tert-Butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde (2-TBCMICA) is an important intermediate in the synthesis of a variety of heterocyclic compounds, and has been studied extensively in recent years. It is a versatile building block for the synthesis of a variety of biologically active molecules, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial compounds. In

Aplicaciones Científicas De Investigación

Síntesis de alcaloides biológicamente activos

Los derivados del indol están presentes en muchos alcaloides naturales, que poseen significativas actividades biológicas. El compuesto en cuestión puede servir como precursor en la síntesis de estos alcaloides, que a menudo se utilizan en el tratamiento de diversos trastornos, incluyendo el cáncer y las infecciones microbianas . La complejidad estructural de los alcaloides los hace adecuados para diversos roles biológicos, y el grupo terc-butilo en el compuesto puede aumentar la lipofilia, mejorando potencialmente la permeabilidad de la membrana celular.

Aplicaciones anticancerígenas

La porción de indol es una característica común en compuestos con propiedades anticancerígenas. 2-terc-butil-5-cloro-7-metil-1H-indol-3-carbaldehído puede ser utilizado para sintetizar derivados que se dirigen a las células cancerosas. Sus grupos cloro y metil pueden estar involucrados en interacciones con objetivos biológicos, aumentando los efectos citotóxicos contra las células cancerosas .

Propiedades antimicrobianas y antibióticas

Los derivados del indol exhiben actividades antimicrobianas y antibióticas. El compuesto puede modificarse para crear nuevas moléculas que combatan la resistencia microbiana, una preocupación creciente en el cuidado de la salud. La presencia del grupo cloro es particularmente relevante, ya que los indoles halogenados son conocidos por sus propiedades antimicrobianas mejoradas .

Reacciones multicomponente (RMC)

Este compuesto es un precursor eficiente en las RMC, que son sostenibles y ofrecen acceso a moléculas complejas con potenciales aplicaciones farmacéuticas. Las RMC son ventajosas por su alto rendimiento y simplicidad operativa, en línea con los principios de la química verde. El grupo aldehído del compuesto es reactivo, haciéndolo adecuado para diversas reacciones de formación de enlaces .

Inhibidores de la reductasa de aldosa

La reductasa de aldosa es una enzima implicada en las complicaciones diabéticas, y los inhibidores son buscados con fines terapéuticos. Los derivados de This compound han sido evaluados por su actividad inhibitoria contra esta enzima, mostrando el potencial del compuesto en el desarrollo de fármacos antidiabéticos .

Actividad anti-VIH

Los derivados del indol han mostrado ser prometedores como agentes anti-VIH. La flexibilidad estructural del compuesto permite la síntesis de nuevos derivados que pueden evaluarse por su eficacia contra el VIH, contribuyendo a la búsqueda continua de tratamientos efectivos .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .

Análisis Bioquímico

Biochemical Properties

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form Schiff bases with amino groups in proteins, potentially altering their structure and function .

Cellular Effects

The effects of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of certain genes involved in the immune response, while downregulating others that promote cell proliferation . This dual action makes it a potential candidate for therapeutic applications in diseases where these pathways are dysregulated.

Molecular Mechanism

At the molecular level, 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain transcription factors, leading to changes in gene expression . These changes can result in the production of proteins that either promote or inhibit various cellular functions, depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, this degradation can lead to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased resistance to its effects . These findings highlight the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid, to facilitate their excretion from the body . The compound’s interaction with these metabolic pathways can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . This localization is often influenced by the compound’s chemical properties, such as its lipophilicity and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of 2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes . The targeting of specific subcellular compartments is often mediated by post-translational modifications, such as phosphorylation, which can direct the compound to its site of action .

Propiedades

IUPAC Name |

2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c1-8-5-9(15)6-10-11(7-17)13(14(2,3)4)16-12(8)10/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMROCTROXVNFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2C=O)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

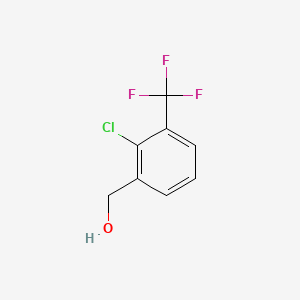

![2-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1350619.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1350634.png)